Tris(hexane-2,4-dionato-O,O')iron

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

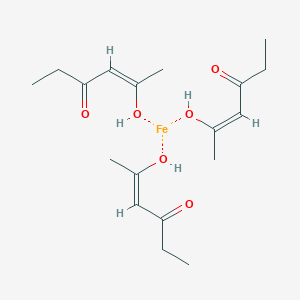

Tris-(hexane-2,4-dionato-o,o’)iron: is a coordination compound with the molecular formula C18H30FeO6 It is known for its distinctive structure, where an iron atom is coordinated with three hexane-2,4-dionato ligands

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tris-(hexane-2,4-dionato-o,o’)iron can be synthesized through the reaction of iron(III) chloride with hexane-2,4-dione in the presence of a base. The reaction typically involves dissolving iron(III) chloride in a suitable solvent, such as ethanol, and then adding hexane-2,4-dione and a base like sodium hydroxide. The mixture is stirred and heated to facilitate the formation of the coordination compound. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for tris-(hexane-2,4-dionato-o,o’)iron are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions: Tris-(hexane-2,4-dionato-o,o’)iron undergoes various chemical reactions, including:

Oxidation: The iron center can undergo oxidation reactions, leading to changes in its oxidation state.

Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the iron atom.

Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to the formation of new coordination compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent and temperature conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(IV) or iron(V) species, while reduction may yield iron(II) complexes. Substitution reactions result in new coordination compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

Chemistry: Tris-(hexane-2,4-dionato-o,o’)iron is used as a precursor in the synthesis of other iron-containing compounds. It is also studied for its catalytic properties in various chemical reactions, including oxidation and reduction processes.

Biology: In biological research, tris-(hexane-2,4-dionato-o,o’)iron is investigated for its potential role in mimicking the active sites of certain metalloenzymes. This makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.

Medicine: The compound’s potential medicinal applications include its use as a model compound for developing iron-based drugs. Its ability to undergo redox reactions makes it a candidate for studying iron’s role in biological systems and developing therapeutic agents.

Industry: In industrial applications, tris-(hexane-2,4-dionato-o,o’)iron is explored for its use in materials science, particularly in the development of magnetic materials and catalysts for chemical processes.

Wirkmechanismus

The mechanism of action of tris-(hexane-2,4-dionato-o,o’)iron involves its ability to undergo redox reactions, which can alter the oxidation state of the iron center. This redox activity is crucial for its catalytic properties and its role in mimicking metalloenzyme active sites. The compound can interact with various molecular targets, including substrates in catalytic reactions and biological molecules in enzyme studies.

Vergleich Mit ähnlichen Verbindungen

Tris-(hexane-2,4-dionato-o,o’)cobalt: Similar structure but with cobalt as the central metal atom.

Tris-(3-nitropentane-2,4-dionato-o,o’)iron: A variant with different ligands.

Tris-(hexane-2,4-dionato-o,o’)nickel: Similar structure but with nickel as the central metal atom.

Uniqueness: Tris-(hexane-2,4-dionato-o,o’)iron is unique due to its specific coordination environment and the redox properties of the iron center. This makes it particularly valuable in catalytic applications and studies involving iron’s role in biological systems.

Biologische Aktivität

Tris(hexane-2,4-dionato-O,O')iron is a coordination compound of iron with potential biological activity. This compound, characterized by its unique ligand structure, has garnered attention for its various applications in biochemistry and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

This compound features iron coordinated to three hexane-2,4-dionate ligands. The hexane-2,4-dionato ligands are bidentate, meaning they can bind to the iron atom at two sites, forming a stable chelate complex. This structure enhances the compound's solubility and bioavailability.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Cytotoxicity

Research indicates that iron complexes can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain iron complexes demonstrate greater cytotoxicity compared to their ligands alone, suggesting that the metal center plays a critical role in enhancing biological activity .

2. Antioxidant Activity

Iron complexes are known to exhibit antioxidant properties, which can protect cells from oxidative stress. The ability of this compound to scavenge free radicals has been investigated, indicating potential applications in preventing oxidative damage in biological systems .

3. Enzyme Inhibition

this compound has shown the ability to inhibit specific enzymes that are crucial for cellular functions. For example, it may interfere with enzymes involved in polyamine biosynthesis, which is essential for cell growth and proliferation. This inhibition could have implications in cancer treatment by reducing tumor growth through the disruption of metabolic pathways.

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Cytotoxic Effects on Cancer Cells

In a study examining the effects of various iron complexes on cancer cells, this compound was found to induce apoptosis in human cancer cell lines more effectively than other tested compounds. The mechanism was attributed to increased reactive oxygen species (ROS) generation leading to cell death .

Case Study 2: Antioxidant Properties

A comparative analysis of several iron complexes demonstrated that this compound exhibited superior antioxidant activity as measured by DPPH radical scavenging assays. The results indicated that the compound could potentially be used as a protective agent against oxidative stress-related diseases .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

CAS-Nummer |

39114-45-9 |

|---|---|

Molekularformel |

C18H30FeO6 |

Molekulargewicht |

398.3 g/mol |

IUPAC-Name |

(Z)-5-hydroxyhex-4-en-3-one;iron |

InChI |

InChI=1S/3C6H10O2.Fe/c3*1-3-6(8)4-5(2)7;/h3*4,7H,3H2,1-2H3;/b3*5-4-; |

InChI-Schlüssel |

KVAXGVKRUFLYAM-VNGPFPIXSA-N |

Isomerische SMILES |

CCC(=O)/C=C(\O)/C.CCC(=O)/C=C(\O)/C.CCC(=O)/C=C(\O)/C.[Fe] |

Kanonische SMILES |

CCC(=O)C=C(C)O.CCC(=O)C=C(C)O.CCC(=O)C=C(C)O.[Fe] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.